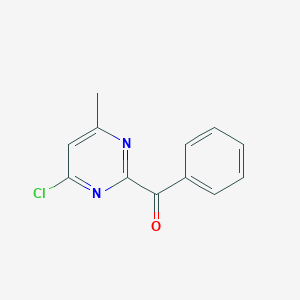
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the function of pyrimidine derivatives in biological systems.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound may bind to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-6-methylpyrimidin-2-yl)methanol
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrimidine ring, along with the phenyl ketone moiety, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
CAS No. |
155991-30-3 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c1-8-7-10(13)15-12(14-8)11(16)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
LEUWADCNICGNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















